molecular formula C9H16ClNO2 B13485959 octahydro-1H-isoindole-4-carboxylic acid hydrochloride

octahydro-1H-isoindole-4-carboxylic acid hydrochloride

Cat. No.: B13485959
M. Wt: 205.68 g/mol
InChI Key: YHSFIDNWTRQBRV-UHFFFAOYSA-N
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Description

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-isoindole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized isoindole derivatives.

Scientific Research Applications

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of octahydro-1H-isoindole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Octahydro-1H-indole-2-carboxylic acid hydrochloride
  • Octahydro-1H-isoindole-1-carboxylic acid hydrochloride

Uniqueness

Octahydro-1H-isoindole-4-carboxylic acid hydrochloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for certain applications in research and industry.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c11-9(12)7-3-1-2-6-4-10-5-8(6)7;/h6-8,10H,1-5H2,(H,11,12);1H

InChI Key

YHSFIDNWTRQBRV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2C(C1)C(=O)O.Cl

Origin of Product

United States

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